Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate
Description
Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido linker and a 3,5-dimethylphenoxy group. This structure combines aromatic, ester, and amide functionalities, making it a candidate for pharmaceutical or agrochemical applications. The compound’s synthesis typically involves coupling reactions between substituted phenoxyacetic acid derivatives and aminobenzoate esters, followed by purification via column chromatography or crystallization . Its molecular weight is approximately 357.4 g/mol, with key spectral data (e.g., ¹H NMR and HRMS) confirming the presence of the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.8–7.9 ppm), and acetamido NH (δ ~10.2 ppm) .
Properties
IUPAC Name |
methyl 4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-8-13(2)10-16(9-12)23-11-17(20)19-15-6-4-14(5-7-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQHOOALVWYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamido derivatives.
Scientific Research Applications
Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Methyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate belongs to a broader class of substituted benzoate esters with amide or urea linkages. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Acetamido vs. Ureido derivatives often show higher thermal stability due to resonance stabilization of the urea group.
Halogenated derivatives (e.g., C2–C4) in exhibit higher polarity and electronic effects, which may alter reactivity or binding kinetics.
Core Heterocycles: Quinoline-based compounds (e.g., C1–C7) in feature extended π-conjugation, enabling fluorescence or intercalation into DNA/RNA, unlike the benzoate core of the target compound . Triazine-containing herbicides () rely on sulfonylurea bridges for herbicidal activity, a functionality absent in the target compound .
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